Ramatroban - 116649-85-5

Ramatroban

Catalog Number: EVT-279733
CAS Number: 116649-85-5
Molecular Formula: C21H21FN2O4S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ramatroban ((+)-(3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9- carbazolepropanoic acid, CAS 116649-85-5) [ [] ] is a potent dual antagonist of thromboxane A2 (TXA2) receptor (also known as the TP receptor) and the prostaglandin D2 receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). [ [], [], [] ] It plays a crucial role in scientific research, particularly in studies focused on inflammatory diseases and their underlying mechanisms.

Future Directions
  • Clinical Trials: Further clinical trials are crucial to validate the efficacy and safety of ramatroban in treating various diseases, particularly COVID-19. [ [], [], [], [], [] ]

Thromboxane A2 (TXA2)

  • Compound Description: Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator. It is synthesized from arachidonic acid via the cyclooxygenase pathway. []
  • Relevance: Ramatroban is a dual antagonist of the TXA2 receptor (TPr) and the prostaglandin D2 receptor (DP2, also known as CRTH2). [, ] Ramatroban directly inhibits the effects of TXA2 by blocking its binding to the TPr receptor. []

Prostaglandin D2 (PGD2)

  • Compound Description: Prostaglandin D2 (PGD2) is a prostanoid that plays a role in allergic reactions, inflammation, and sleep regulation. It exerts its effects through two receptors, DP and CRTH2. [, , ]
  • Relevance: Ramatroban also acts as a dual antagonist, blocking both the TPr and DP2 (CRTH2) receptors. [, , ] By inhibiting DP2, ramatroban can modulate the inflammatory and immune responses mediated by PGD2. [, ]

11-Dehydro-thromboxane B2

  • Compound Description: 11-Dehydro-thromboxane B2 is a stable metabolite of TXA2 and a potent agonist of the DP2 (CRTH2) receptor. It is considered a biomarker of severity in COVID-19. [, ]
  • Relevance: Ramatroban, through its antagonism of DP2 receptors, can block the actions of 11-dehydro-thromboxane B2, potentially mitigating its detrimental effects in COVID-19. [, ] This dual antagonism of both TXA2/TP and PGD2/DP2 pathways positions ramatroban as a potential therapeutic agent for COVID-19. []

Prostaglandin E2

  • Compound Description: Prostaglandin E2 (PGE2) is another prostanoid involved in various physiological processes, including inflammation, fever, and pain. []
  • Relevance: While not directly targeted by ramatroban, PGE2 is mentioned in the context of the lipid mediator storm observed in COVID-19, where its levels are elevated, although less prominently compared to TXB2. []

SQ 29,548

  • Compound Description: SQ 29,548 is a selective antagonist of the thromboxane A2 receptor (TPr). []

13,14-Dihydro-15-keto-PGD2

  • Compound Description: 13,14-Dihydro-15-keto-PGD2 is a selective agonist of the CRTH2 receptor. []
  • Relevance: This compound is used in research to specifically activate the CRTH2 receptor, which is also antagonized by ramatroban. [] This selectivity allows researchers to differentiate between the effects mediated by the DP receptor and those mediated by CRTH2.

BW245C

  • Compound Description: BW245C is a selective agonist of the DP receptor. []
  • Relevance: Unlike ramatroban, which antagonizes both DP2 and TP receptors, BW245C selectively activates the DP receptor. This selectivity makes it a valuable tool in dissecting the distinct roles of DP and CRTH2 in various physiological and pathological processes. []

BAY u 3405

  • Compound Description: BAY u 3405 is the developmental code name for ramatroban. [, ]

Clemastine Fumarate

  • Compound Description: Clemastine Fumarate is an antihistamine used to treat allergic rhinitis. []
  • Relevance: It was investigated in combination therapy with ramatroban to evaluate their combined effects on allergic rhinitis symptoms. The study found that the combination therapy showed beneficial effects on rhinorrhea, suggesting a potential synergistic effect of targeting both histamine and thromboxane pathways in managing allergic rhinitis. []

Fexofenadine Hydrochloride

  • Compound Description: Fexofenadine Hydrochloride is a non-sedating antihistamine used to relieve allergy symptoms. []

Epinastine

  • Compound Description: Epinastine is an antihistamine used in the treatment of allergic rhinitis. []
  • Relevance: Epinastine, similar to ramatroban, demonstrated a prophylactic effect on allergic rhinitis in a mouse model, suggesting its potential in preventing allergic rhinitis symptoms. [] Further research is needed to determine the specific mechanisms of action and potential synergistic effects when combining these two drugs.

Seratrodast (AA-2414)

  • Compound Description: Seratrodast is another thromboxane A2 receptor antagonist, clinically used as an anti-asthmatic agent. []
  • Relevance: Like ramatroban, seratrodast targets the TXA2 pathway, but it does not have dual antagonistic activity against DP2. [, ] This difference highlights ramatroban's broader spectrum of activity in targeting both TXA2 and PGD2 pathways, potentially offering advantages in treating conditions influenced by both mediators.

Ozagrel Hydrochloride (OKY-046)

  • Compound Description: Ozagrel Hydrochloride is a thromboxane synthase inhibitor, used as an anti-asthmatic agent. []
  • Relevance: Unlike ramatroban, which directly blocks the TP receptor, ozagrel hydrochloride acts upstream by inhibiting the synthesis of TXA2. [] This distinct mechanism of action highlights the different approaches to modulating TXA2 activity in the context of treating asthma and other inflammatory diseases.
Source and Classification

Ramatroban, chemically known as (3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazolepropanoic acid, is a synthetic compound first developed by Bayer AG in 1989. It is classified as a dual antagonist of thromboxane A2 (TP) and prostaglandin D2 (DP2) receptors, making it significant in the fields of pharmacology and therapeutics. Initially, ramatroban was recognized for its role in managing allergic rhinitis and has since been explored for various other applications, including cardiovascular diseases and inflammatory conditions such as COVID-19 .

Synthesis Analysis

The synthesis of ramatroban involves several key steps, primarily focusing on the formation of the tetrahydrocarbazole structure. One notable method includes the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethylene glycol ketal in anhydrous toluene under reflux conditions. This method aims to optimize yield while minimizing the use of expensive reagents. The reaction typically requires monitoring through thin-layer chromatography (TLC) to ensure the complete conversion of starting materials .

Molecular Structure Analysis

Ramatroban's molecular structure features a complex arrangement that includes a tetrahydrocarbazole core with a fluorophenylsulfonamide substituent. The presence of the sulfonamide group is crucial for its receptor-binding properties. The molecular formula is C18H22FNO3S, with a molecular weight of approximately 357.44 g/mol. Its structural configuration allows for effective interaction with G-protein coupled receptors, particularly in terms of binding affinity and specificity .

Chemical Reactions Analysis

Ramatroban participates in various chemical reactions, primarily through its interactions with biological receptors. As a dual receptor antagonist, it inhibits the actions of thromboxane A2 and prostaglandin D2 by blocking their respective receptors. This inhibition leads to reduced platelet aggregation and vasoconstriction, which are critical in managing thrombotic events and inflammation . The compound's ability to modulate these pathways suggests potential therapeutic roles beyond its initial indications.

Mechanism of Action

The mechanism of action of ramatroban is primarily based on its antagonistic effects on TP and DP2 receptors. By binding to these receptors, ramatroban prevents their activation by endogenous ligands like thromboxane A2 and prostaglandin D2. This blockade results in decreased platelet aggregation and reduced inflammatory responses. Studies have shown that ramatroban exhibits a higher potency than aspirin in inhibiting platelet activation, suggesting its potential utility in treating conditions associated with excessive thrombus formation . Additionally, it has been indicated that ramatroban may also influence cytokine release and immune responses, further broadening its therapeutic scope.

Physical and Chemical Properties Analysis

Ramatroban exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges around 150-155°C.
  • Stability: Ramatroban is stable under normal storage conditions but may degrade under extreme pH or temperature variations.
  • pKa: The pKa values suggest that ramatroban can exist in both protonated and deprotonated forms depending on the environmental pH, affecting its bioavailability and receptor interaction .
Applications

Ramatroban has diverse applications across various medical fields:

  • Cardiovascular Diseases: It is used to manage conditions like coronary artery disease due to its antiplatelet effects.
  • Allergic Rhinitis: Ramatroban has been prescribed for treating allergic reactions by antagonizing prostaglandin D2.
  • COVID-19 Treatment: Recent studies have explored its potential in treating COVID-19 by mitigating cytokine storms and thromboinflammation associated with severe cases. Its dual action against thromboxane A2 and prostaglandin D2 receptors may help alleviate respiratory distress and improve patient outcomes .
  • Research Applications: Ramatroban analogues are being investigated for use as positron emission tomography tracers in imaging studies related to G-protein coupled receptor activity .
Molecular Pharmacology of Ramatroban

Dual Receptor Antagonism: TP and DP2/CRTh2 Signaling Pathways

Ramatroban (BAY u 3405) is a unique dual antagonist targeting two distinct prostanoid receptors: thromboxane prostanoid (TP) and prostaglandin D₂ receptor 2 (DP2/CRTH2). This dual pharmacological action underpins its therapeutic potential in allergic and inflammatory diseases. The TP receptor primarily mediates platelet aggregation, vasoconstriction, and bronchoconstriction via thromboxane A₂ (TXA₂) signaling. By contrast, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) is activated by prostaglandin D₂ (PGD₂), triggering chemotaxis of Th2 lymphocytes, eosinophils, and basophils, along with the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) [4] [7].

PGD₂ is the dominant prostaglandin released by activated mast cells during allergic responses, with levels increasing up to 150-fold in asthmatic airways post-allergen challenge [7]. It signals through two GPCRs: DP1 (which elevates cAMP and generally exerts anti-inflammatory effects) and CRTH2 (which reduces cAMP and promotes inflammation). Ramatroban’s antagonism of CRTH2 disrupts PGD₂-mediated activation of Gi proteins, thereby inhibiting calcium mobilization, cell migration, and cytokine production [2] [9]. Simultaneously, its blockade of TP receptors counteracts TXA₂-driven vasoconstriction and platelet aggregation [4]. This dual action is particularly effective in mitigating thromboinflammation and maladaptive immune responses, as evidenced in COVID-19 pneumonia, where ramatroban alleviated hypoxemia and acute respiratory distress by suppressing lipid mediator storms [1].

Table 1: Key Signaling Pathways Targeted by Ramatroban

ReceptorPrimary LigandG-Protein CouplingCellular EffectsRamatroban’s Action
TPThromboxane A₂ (TXA₂)Gq/11Platelet aggregation, vasoconstriction, bronchoconstrictionAntagonism reduces thromboembolic events
CRTH2 (DP2)Prostaglandin D₂ (PGD₂)Gi/oChemotaxis of Th2 cells/eosinophils, cytokine release (IL-4/5/13)Antagonism suppresses allergic inflammation
DP1Prostaglandin D₂ (PGD₂)GsVasodilation, inhibition of cell migrationNo significant activity

Structural Determinants of Ramatroban’s Binding Affinity to Prostanoid Receptors

Ramatroban’s efficacy stems from its precise interactions with conserved residues in the ligand-binding pockets of TP and CRTH2 receptors. CRTH2, unlike classical prostanoid receptors, shares structural homology with chemoattractant receptors (e.g., fMLP and C5a receptors) and possesses a semi-occluded binding pocket covered by a structured N-terminus [8]. Site-directed mutagenesis studies reveal that CRTH2 residues His-106 (transmembrane helix III, TM III), Arg-178 (extracellular loop II), Lys-209 (TM V), and Glu-268 (TM VI) are critical for PGD₂ binding. Substitutions like K209A and E268A drastically reduce PGD₂ affinity but spare indomethacin binding, highlighting divergent binding modes for distinct ligands [3].

Ramatroban, a sulfonamide derivative, anchors to CRTH2 via ionic interactions between its carboxylate group and Arg-178, while its hydrophobic indene core occupies a subpocket lined by His-106 and Tyr-261 [5] [8]. Tyr-261 is particularly crucial for ramatroban’s binding, as phenylalanine substitution (Y261F) severely impairs affinity. This residue also governs selectivity over DP1, which lacks an equivalent binding motif [3] [8]. For the TP receptor, ramatroban’s fused tricyclic structure competes with TXA₂ at the orthosteric site, though detailed structural data remains limited compared to CRTH2.

Table 2: Impact of CRTH2 Mutations on Ramatroban and Ligand Binding

MutationLocationEffect on PGD₂ BindingEffect on Ramatroban BindingFunctional Consequence
H106ATM III↓↓Reduced cAMP inhibition and chemotaxis
R178AECL-II↓↓↓↓↓↓Complete loss of ligand response
K209ATM V↓↓↓↓↓Impaired calcium flux
E268ATM VI↓↓Selective loss of PGD₂ signaling
Y261FTM VI↓↓↓Abolished indomethacin/ramatroban efficacy

Comparative Analysis of Ramatroban and Analogues in Receptor Selectivity

Ramatroban serves as a structural template for developing selective CRTH2 antagonists. Its moderate affinity for TP receptors (IC₅₀ ~100 nM) initially limited its utility as a pure CRTH2 blocker [4]. Newer analogs address this through strategic modifications:

  • Indole Scaffold Optimization: Replacing ramatroban’s indene core with "reversed indoles" (e.g., Merck’s compound 33) enhances CRTH2 affinity (Kᵢ = 2.5 nM) while minimizing TP activity [4] [5].
  • Carboxylate Bioisosteres: Compounds like fevipiprant (a quinoline derivative) retain the critical carboxylate pharmacophore but exhibit >100-fold selectivity for CRTH2 over TP. Fevipiprant’s extended structure exploits a hydrophobic subpocket in CRTH2, improving binding kinetics [8].
  • Tricyclic Systems: Amira’s pyrrolopyridine analogs (e.g., compound 44) achieve nanomolar CRTH2 affinity (Kᵢ = 6 nM) and efficacy in allergic rhinitis models [4] [5].

Dual TP/CRTH2 antagonists like ramatroban remain valuable in diseases where both pathways contribute to pathology (e.g., COVID-19-associated thromboinflammation) [1]. However, pure CRTH2 antagonists (e.g., fevipiprant) show superior efficacy in Th2-driven asthma by specifically dampening eosinophil recruitment and cytokine production without interfering with TP-related hemostasis [7] [9].

Table 3: Selectivity Profile of Ramatroban and Key Analogs

CompoundCRTH2 Kᵢ/IC₅₀ (nM)TP Kᵢ/IC₅₀ (nM)CRTH2:TP Selectivity RatioClinical Status
Ramatroban10–50~1001:2Marketed (Japan, allergic rhinitis)
Fevipiprant0.5–1.0>1,000>1,000Phase III (asthma)
OC00045913>10,000>770Phase II (asthma, allergic rhinitis)
AZ19810.6>1,000>1,600Phase II (asthma)
Compound 44 (Amira)6>1,000>166Preclinical

Properties

CAS Number

116649-85-5

Product Name

Ramatroban

IUPAC Name

3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid

Molecular Formula

C21H21FN2O4S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1

InChI Key

LDXDSHIEDAPSSA-OAHLLOKOSA-N

SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazole propanoic acid
BAY u 3405
BAY u 3406
BAY u-3405
BAY u3405
ramatroban

Canonical SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O

Isomeric SMILES

C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.